3-Acryloyl-2-oxazolidinone

Catalog No.
S637939
CAS No.
2043-21-2
M.F
C6H7NO3
M. Wt
141.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acryloyl-2-oxazolidinone

CAS Number

2043-21-2

Product Name

3-Acryloyl-2-oxazolidinone

IUPAC Name

3-prop-2-enoyl-1,3-oxazolidin-2-one

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

InChI

InChI=1S/C6H7NO3/c1-2-5(8)7-3-4-10-6(7)9/h2H,1,3-4H2

InChI Key

HIBSYUPTCGGRSD-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CCOC1=O

Synonyms

3-acryloyl-2-oxazolidinone

Canonical SMILES

C=CC(=O)N1CCOC1=O

Organic Synthesis:

3-Acryloyl-2-oxazolidinone finds application as a versatile building block in organic synthesis due to the presence of both an acryloyl group (containing a double bond) and an oxazolidinone ring. The double bond allows for participation in various reactions like Diels-Alder cycloadditions and thiol-ene click reactions, while the oxazolidinone ring can act as a directing group for further functionalization [, ]. This combination of functionalities enables the construction of complex molecules with diverse functionalities.

Polymer Chemistry:

3-Acryloyl-2-oxazolidinone can be incorporated into polymers through different polymerization techniques like free radical polymerization, ring-opening polymerization, and click chemistry [, ]. The resulting polymers possess unique properties due to the presence of the oxazolidinone ring, such as biodegradability, thermal stability, and specific functionalities. These polymers hold promise for various applications, including drug delivery, biomaterials, and functional materials.

Medicinal Chemistry:

The oxazolidinone core structure is present in several FDA-approved antibiotics, and research is ongoing to explore the potential of 3-Acryloyl-2-oxazolidinone in developing new antimicrobial agents []. The molecule's reactivity allows for the incorporation of various functional groups, potentially leading to derivatives with improved potency and broader-spectrum activity against different pathogens.

Other Applications:

-Acryloyl-2-oxazolidinone is also being investigated for its potential applications in other areas of scientific research, including:

  • Material Science: As a precursor for the synthesis of new functional materials with specific properties like self-assembly and controlled release capabilities [].
  • Catalysis: As a ligand for the development of novel catalysts for various chemical reactions.

Molecular Structure Analysis

3-AO possesses a cyclic structure called a 2-oxazolidinone ring, containing carbon, nitrogen, and oxygen atoms. An acryloyl group (CH2CHCO) is attached to the third carbon of the ring []. This structure suggests potential for reactivity due to the presence of the acrylic acid moiety (CH2CHCO) known for undergoing addition reactions [].


Chemical Reactions Analysis

3-Acryloyl-2-oxazolidinone + Nucleophile -> Substituted Amide Product (opened ring)

Physical And Chemical Properties Analysis

Limited data exists on the specific physical and chemical properties of 3-AO. Scientific databases report a molecular weight of 141.13 g/mol [].

  • Asymmetric Diels–Alder Reaction: This compound has been studied as a dienophile in asymmetric Diels–Alder reactions, showcasing its ability to form complex cyclic structures with high enantioselectivity .
  • 1,3-Dipolar Cycloaddition: The compound also undergoes highly enantioselective and diastereoselective 1,3-dipolar cycloaddition reactions with azomethine imines and α-substituted diazophosphonates, often catalyzed by chiral metal complexes .

These reactions highlight the compound's utility in synthesizing diverse organic molecules.

Research indicates that 3-acryloyl-2-oxazolidinone exhibits notable biological activity, particularly in the context of medicinal chemistry. Its derivatives have been evaluated for their antimicrobial properties and potential as anticancer agents. The presence of the oxazolidinone moiety is significant in drug design, as it is a common structural feature in several pharmaceutical agents.

The synthesis of 3-acryloyl-2-oxazolidinone can be accomplished through various methods:

  • Condensation Reactions: One common approach involves the condensation of an appropriate amino acid derivative with an acrylate, followed by cyclization to form the oxazolidinone ring.
  • Catalytic Processes: Asymmetric synthesis can be achieved using chiral catalysts that enhance selectivity during the formation of the compound from simpler precursors .

These methods allow for the production of 3-acryloyl-2-oxazolidinone with varying degrees of enantiomeric purity.

3-Acryloyl-2-oxazolidinone finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds, particularly in drug discovery.
  • Polymer Chemistry: The compound can be utilized in polymerization processes to create functionalized polymers with specific properties.

These applications underscore its significance in both academic research and industrial settings.

Interaction studies involving 3-acryloyl-2-oxazolidinone focus on understanding its reactivity with biological targets. For instance, investigations into its binding affinity with specific enzymes or receptors can provide insights into its mechanism of action as a potential therapeutic agent. These studies are crucial for elucidating how modifications to the compound's structure can enhance or diminish its biological efficacy.

Several compounds share structural similarities with 3-acryloyl-2-oxazolidinone. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-OxazolidinoneHeterocyclicBasic structure without an acryloyl group
4-Acetamido-2-oxazolidinoneAmide derivativeContains an acetamido group, enhancing solubility
N-Acetyl-2-oxazolidinoneAcetyl derivativeExhibits different reactivity patterns

Uniqueness of 3-Acryloyl-2-Oxazolidinone: The presence of the acryloyl group distinguishes it from other oxazolidinones, imparting unique reactivity that facilitates its use in asymmetric synthesis and polymerization processes. This characteristic makes it particularly valuable in synthetic organic chemistry compared to its analogs.

XLogP3

0.3

Wikipedia

3-Acryloyl-2-oxazolidinone

Dates

Modify: 2023-08-15

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